molecular formula C16H15ClN2S B2668740 (4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride CAS No. 1216262-97-3

(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B2668740
CAS No.: 1216262-97-3
M. Wt: 302.82
InChI Key: MQIVYSIPVORMJR-UHFFFAOYSA-N
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Description

(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C16H15ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-phenylthiazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can result in various substituted thiazole or phenyl derivatives .

Scientific Research Applications

(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-thiazol-2-yl-methylamine hydrochloride
  • N-(4-phenylthiazol-2-yl)cinnamamide derivatives
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives

Uniqueness

(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.ClH/c17-10-12-6-8-14(9-7-12)16-18-15(11-19-16)13-4-2-1-3-5-13;/h1-9,11H,10,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIVYSIPVORMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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